Triphenylstannane

Description

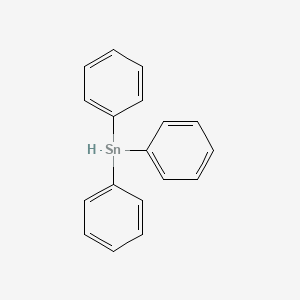

Structure

2D Structure

Properties

IUPAC Name |

triphenylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHRNKANAAGQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Sn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-20-6 | |

| Record name | Triphenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Triphenylstannane CAS number and properties

An In-depth Technical Guide to Triphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as triphenyltin hydride, is an organotin compound with the chemical formula (C₆H₅)₃SnH. It is a versatile and widely utilized reagent in organic synthesis, primarily as a radical-based reducing agent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and toxicological profile, tailored for professionals in research and development.

Chemical Identity

This compound is characterized by a central tin atom covalently bonded to three phenyl groups and one hydrogen atom.

| Identifier | Value |

| CAS Number | 892-20-6[1][2][3][4][5] |

| EC Number | 212-967-8[2][3][5] |

| IUPAC Name | This compound[2] |

| Synonyms | Triphenyltin hydride, Triphenylstannyl hydride[1][2][3][5] |

| Molecular Formula | C₁₈H₁₆Sn[1][2][3][4][5][6] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--C3=CC=CC=C3[1][2] |

| InChI Key | NFHRNKANAAGQOH-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow solid at room temperature, often with a waxy consistency.[3][7][8][9] It is hydrophobic and practically insoluble in water but exhibits good solubility in many common organic solvents.[1][7][8][9][10]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Weight | 351.03 | g/mol [4][5][6][10] |

| Appearance | Opalescent colorless or milky white to pale yellow solid | -[3][7][9] |

| Melting Point | 26-28 | °C[3][4][5][10] |

| Boiling Point | 163-165 @ 0.3 Torr | °C[3][4][5] |

| Density | 1.374 | g/cm³ at 25 °C[3][4][5][10] |

| Flash Point | >113 | °C |

| Refractive Index | 1.632 (n20/D) | -[3][5] |

| Water Solubility | Insoluble | -[1][5][8] |

| Organic Solvent Solubility | Soluble in benzene, toluene, ether, THF | -[1][7][8][9][10] |

Synthesis and Handling

This compound is typically synthesized by the reduction of a triphenyltin halide, most commonly triphenyltin chloride.

General Synthesis Workflow

The primary synthetic route involves the reduction of triphenyltin chloride using a hydride-donating reagent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Triphenyltin Chloride

This protocol describes the synthesis of this compound via the reduction of triphenyltin chloride with lithium aluminum hydride (LiAlH₄).[6][7][9][10][11]

Materials and Reagents:

-

Triphenyltin chloride ((C₆H₅)₃SnCl)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of triphenyltin chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of distilled water, followed by a saturated aqueous sodium sulfate solution to precipitate the aluminum salts.

-

The resulting mixture is filtered, and the solid residue is washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by Kugelrohr distillation under high vacuum to yield pure this compound.[7]

Handling and Storage: Organotin hydrides like this compound can decompose slowly at room temperature. For long-term stability, it is recommended to store the compound at 0 °C or below.[7][9]

Reactivity and Applications

This compound's utility stems from the moderate strength of the Sn-H bond, which allows it to act as a hydrogen atom donor in radical chain reactions.[10]

Radical Reaction Mechanism

The core reactivity involves the homolytic cleavage of the Sn-H bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), to form the triphenylstannyl radical ((C₆H₅)₃Sn•). This radical then participates in a variety of transformations.

Caption: Radical chain mechanism involving this compound.

Key Applications

This compound is a reagent of choice for numerous organic transformations.

| Application Area | Description |

| Radical Deoxygenation | Removal of hydroxyl groups from alcohols (e.g., Barton-McCombie deoxygenation).[7][9] |

| Reductive Dehalogenation | Reduction of alkyl and aryl halides to the corresponding hydrocarbons.[7] |

| Hydrostannylation | Addition of the Sn-H bond across alkenes and alkynes to form new organotin compounds.[7][9] |

| Reduction of Carbonyls | Reduction of α,β-unsaturated aldehydes and ketones.[7][9] |

| Agrochemicals | Used as a protectant fungicide to control diseases like potato blight and leaf spots on sugar beet.[3][5][7][9] |

| Material Science | Serves as a precursor for other organotin compounds used as PVC stabilizers and biocides.[1][5][8] |

Toxicology and Safety

Organotin compounds, including this compound, are known for their toxicity and require careful handling.

Hazard Summary

| Hazard Class | GHS Classification |

| Acute Oral Toxicity | H301: Toxic if swallowed[2] |

| Acute Dermal Toxicity | H311: Toxic in contact with skin[2] |

| Acute Inhalation Toxicity | H331: Toxic if inhaled[2] |

| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[2] |

| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects[2] |

Toxicological Mechanism

Organotin compounds exert their toxic effects through multiple mechanisms, primarily impacting the nervous and immune systems.[2] They are also considered potential endocrine disruptors.[2]

Caption: Toxicological mechanisms of organotin compounds.[2]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and governmental safety regulations.

References

- 1. CAS 892-20-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H16Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Cas 892-20-6,TRIPHENYLTIN HYDRIDE | lookchem [lookchem.com]

- 6. TRIPHENYLTIN HYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 7. TRIPHENYLTIN HYDRIDE | 892-20-6 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. TRIPHENYLTIN HYDRIDE | 892-20-6 [amp.chemicalbook.com]

- 10. Triphenyltin hydride - Wikipedia [en.wikipedia.org]

- 11. Triphenyltin_hydride [chemeurope.com]

An In-depth Technical Guide to the Physical Properties of Triphenylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Triphenylstannane (C₁₈H₁₆Sn), an organotin compound with significant applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[1][2] It can sometimes have a waxy consistency.[3] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₆Sn |

| Molecular Weight | 351.03 g/mol [4][5][6][7][8][9][10][11][12] |

| Appearance | Colorless to light yellow crystalline solid[1][2] |

| Melting Point | 26-28 °C[5][13] |

| Boiling Point | 163-165 °C at 0.3 mmHg[4][5][8][9][11][12][13][14] |

| Density | 1.374 g/cm³ at 25 °C[4][5][6][8][9][11][12][13][14][15] |

| Solubility | Insoluble in water.[1][2][3][4][8][9][11][12][13][15][16] Soluble in organic solvents such as benzene, toluene, ether, and tetrahydrofuran (THF).[1][2][3][15] |

| CAS Number | 892-20-6[2][3][4][5][6][8][9][10][11][12][13][14][15][17] |

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies that are typically employed to determine the physical properties of solid organic compounds like this compound. While the specific experimental parameters used to obtain the values in the table above are not detailed in the available literature, these standard protocols provide a framework for their measurement.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[15] A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.[15]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[15]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block/oil, and the thermometer.[15]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[2][15]

Boiling Point Determination

Due to its high boiling point, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the system to accurately measure the pressure.

-

Heating: The distillation flask is heated gently in a heating mantle or oil bath.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.[18] This temperature is the boiling point at that specific pressure.

Density Determination

The density of a solid can be determined using several methods. The choice of method often depends on the form of the solid (e.g., a single crystal or a powder).

Methodology: Gas Pycnometry

-

Principle: This non-destructive method determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber.[1][6]

-

Procedure: A weighed sample of this compound is placed in the sample chamber. The chamber is then pressurized with helium. The gas is allowed to expand into a second empty chamber of known volume, and the resulting pressure is measured. By applying the gas laws, the volume of the solid sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its volume.[1][6]

Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential intermolecular interactions of a compound.

Methodology: Qualitative Solubility Test

-

Procedure: A small, measured amount of this compound (e.g., 10-20 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested.[3]

-

Observation: The mixture is agitated vigorously for a set period. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve.[3]

-

Solvents: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, toluene, and hexane.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Thin Solid Film Method

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene chloride).[17]

-

Film Deposition: A few drops of the resulting solution are placed onto an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[17]

-

Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR would be particularly informative.

Methodology: Solution-State NMR

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.[11][19] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[19]

-

Spectral Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. The desired NMR spectra (e.g., ¹H, ¹³C) are then acquired.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

For organometallic compounds like this compound, soft ionization techniques are often preferred to minimize fragmentation.

-

ESI-MS: A dilute solution of this compound in a suitable solvent is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are generated and directed into the mass analyzer.[20][21]

-

MALDI-MS: The this compound sample is co-crystallized with a matrix compound on a target plate. The plate is irradiated with a pulsed laser, causing the desorption and ionization of the analyte molecules, which are then analyzed.[22]

Crystal Structure Determination

X-ray crystallography can provide the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: A high-quality single crystal of this compound is grown from a suitable solvent.[8][23]

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[8][23]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.[8][12]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a solid organic compound such as this compound.

References

- 1. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. mt.com [mt.com]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. calnesis.com [calnesis.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. pennwest.edu [pennwest.edu]

- 10. scribd.com [scribd.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chem.ws [chem.ws]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. web.uvic.ca [web.uvic.ca]

- 21. web.uvic.ca [web.uvic.ca]

- 22. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray Crystallography - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the Synthesis and Purification of Triphenylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triphenylstannane (also known as triphenyltin hydride), a versatile reagent in organic chemistry. This document details established methodologies, providing experimental protocols and comparative data to assist researchers in its preparation and handling.

Introduction

This compound, with the chemical formula (C₆H₅)₃SnH, is a colorless oil or low-melting solid that is soluble in many organic solvents.[1] It serves as a crucial reagent in a variety of organic transformations, most notably as a radical-based reducing agent. Its applications range from the deoxygenation of alcohols to the reduction of halides and the formation of carbon-carbon bonds. Given its utility, a thorough understanding of its synthesis and purification is essential for its effective application in research and development.

Synthesis of this compound

The most prevalent and reliable methods for the synthesis of this compound involve the reduction of triphenyltin chloride. The two primary reducing agents employed for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Method 1: Lithium Aluminum Hydride Reduction | Method 2: Sodium Borohydride Reduction |

| Precursor | Triphenyltin Chloride ((C₆H₅)₃SnCl) | Triphenyltin Chloride ((C₆H₅)₃SnCl) |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Solvent | Diethyl ether | Diglyme |

| Typical Yield | 83%[2] | High (specific yield not widely reported) |

| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous |

| Work-up | Hydrolysis and extraction | Filtration and extraction |

Experimental Protocols: Synthesis

This procedure details the synthesis of this compound from triphenyltin chloride using lithium aluminum hydride in diethyl ether.

Materials:

-

Triphenyltin chloride (38.5 g, 100 mmol)

-

Lithium aluminum hydride (1.56 g, 41 mmol)

-

Anhydrous diethyl ether (150 mL)

-

Distilled water (ice-cold)

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas supply

-

Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

-

Ice-water bath

Procedure:

-

Under a nitrogen atmosphere, a stirred suspension of lithium aluminum hydride (1.56 g) in anhydrous diethyl ether (150 mL) is prepared in a round-bottom flask cooled in an ice-water bath.

-

A solution of triphenyltin chloride (38.5 g) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension over a period of 15 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is then stirred at room temperature for 3 hours.

-

After the reaction is complete, the flask is cooled again in an ice-water bath.

-

The reaction is carefully quenched by the slow, dropwise addition of 100 mL of ice-cold water to decompose the excess LiAlH₄.

-

The ethereal layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.

-

The combined organic extracts are washed with ice-cold water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to yield crude this compound.

Yield: 29 g (83%)[2]

While a detailed experimental protocol with specific quantities and yield is not as commonly documented as the LiAlH₄ method, the reduction of triphenyltin chloride with sodium borohydride is effectively carried out in glyme solvents.[1][3] The general procedure involves the reaction of triphenyltin chloride with sodium borohydride in anhydrous diglyme, followed by an appropriate work-up to isolate the product. This method is considered a milder alternative to the use of LiAlH₄.[2]

Purification of this compound

Crude this compound can be purified by either distillation under reduced pressure or recrystallization. The choice of method depends on the scale of the reaction and the desired final purity.

Table 2: Comparison of this compound Purification Methods

| Parameter | Method 1: Vacuum Distillation | Method 2: Recrystallization |

| Principle | Separation based on boiling point differences under reduced pressure. | Separation based on differential solubility in a suitable solvent at varying temperatures. |

| Typical Solvents | Not applicable | Low-boiling petroleum ether, ethanol[4] |

| Conditions | High vacuum (e.g., 0.5 Torr), elevated temperature (e.g., 162-168 °C)[2] | Dissolution in hot solvent followed by slow cooling. |

| Advantages | Effective for removing non-volatile impurities. | Can yield highly pure crystalline product. |

| Disadvantages | Requires specialized equipment; risk of thermal decomposition. | Potential for product loss in the mother liquor. |

Experimental Protocols: Purification

Apparatus:

-

Distillation flask

-

Short path distillation head or Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle or oil bath

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The distillation apparatus is assembled and connected to a high-vacuum pump.

-

The pressure is reduced to approximately 0.5 Torr.

-

The distillation flask is heated using a preheated oil bath (around 200 °C) to effect rapid distillation.

-

The fraction boiling at 162-168 °C is collected as purified this compound.

This protocol describes the general procedure for recrystallizing this compound. The choice of solvent is critical; low-boiling petroleum ether or ethanol are suitable options.[4]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., low-boiling petroleum ether or 95% ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

The crude this compound is placed in an Erlenmeyer flask.

-

A minimum amount of the chosen recrystallization solvent is added to the flask.

-

The mixture is gently heated on a hot plate with swirling until the solid completely dissolves. More solvent can be added dropwise if necessary to achieve complete dissolution.

-

The hot solution is allowed to cool slowly to room temperature.

-

Once at room temperature, the flask is placed in an ice bath to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration using a Buchner funnel.

-

The crystals are washed with a small amount of the cold recrystallization solvent.

-

The purified crystals are then dried under vacuum.

Visualizing the Workflow

To illustrate the overall process, the following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This guide provides detailed methodologies for the synthesis and purification of this compound, offering a valuable resource for researchers in the fields of chemistry and drug development. The choice between the lithium aluminum hydride and sodium borohydride reduction methods will depend on the specific requirements of the laboratory, including available reagents and safety considerations. Similarly, the selection of a purification technique will be guided by the desired purity and the scale of the preparation. By following the detailed protocols outlined herein, researchers can reliably prepare high-quality this compound for their synthetic needs.

References

Navigating the Solubility of Triphenylstannane: A Technical Guide for Researchers

An in-depth guide tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the solubility of triphenylstannane in common organic solvents. Due to the scarcity of precise quantitative data in publicly available literature, this guide focuses on collating qualitative solubility information and presenting a detailed, generalized experimental protocol for its determination.

This compound, also known as triphenyltin hydride ((C₆H₅)₃SnH), is a versatile organotin compound widely employed in organic synthesis.[1][2] Its utility as a reducing agent and in radical reactions necessitates a thorough understanding of its solubility characteristics for optimal reaction design, purification, and handling.[1] This guide aims to provide a practical resource for laboratory professionals by summarizing the known solubility profile of this compound and offering a robust methodology for its empirical determination.

Qualitative Solubility of this compound

This compound is a colorless to yellowish solid at room temperature.[3] The principle of "like dissolves like" is a key determinant of its solubility.[2] As a non-polar molecule, it exhibits good solubility in a range of non-polar and moderately polar organic solvents, while being virtually insoluble in polar solvents like water.[1][2]

The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available data.

| Solvent | Chemical Formula | Polarity | Solubility |

| Benzene | C₆H₆ | Non-polar | Soluble[1][2][4] |

| Toluene | C₇H₈ | Non-polar | Soluble[1][2][4] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble[5][6] |

| Chloroform | CHCl₃ | Polar aprotic | Slightly soluble[7] |

| Water | H₂O | Polar protic | Insoluble[1][2][4] |

It is important to note that solubility can be influenced by temperature; for most solid-liquid systems, solubility increases with temperature.[2]

Experimental Protocol for Determining this compound Solubility

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature. This protocol is designed to be conducted by trained laboratory personnel with appropriate safety precautions in place, given the toxicity of organotin compounds.[8]

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Glass vials with screw caps

-

Syringes and needles

-

Drying oven or vacuum oven

-

Inert gas supply (e.g., nitrogen or argon) - recommended for sensitive solvents

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a heated magnetic stir plate.

-

Agitate the mixture at a constant, recorded temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe, taking care not to disturb the solid residue.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed (tared) glass vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Gentle heating under a stream of inert gas can also be employed.

-

Continue the evaporation process until the solid residue is completely dry and a constant weight is achieved.

-

-

Data Analysis:

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the tare weight of the vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Calculation:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used for dissolution (mL)) * 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. TRIPHENYLTIN HYDRIDE CAS#: 892-20-6 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 892-20-6: this compound | CymitQuimica [cymitquimica.com]

- 4. TRIPHENYLTIN HYDRIDE | 892-20-6 [amp.chemicalbook.com]

- 5. Triphenyltin_hydride [chemeurope.com]

- 6. Triphenyltin hydride - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | C18H16Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Triphenylstannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Triphenylstannane ((C₆H₅)₃SnH), a significant organotin compound.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.53 - 7.50 | Multiplet | Phenyl H (ortho) |

| 7.41 - 7.37 | Multiplet | Phenyl H (meta, para) |

Note: Specific peak assignments for ortho, meta, and para protons can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 137.5 | Phenyl C (ipso) |

| 137.1 | Phenyl C |

| 135.8 | Phenyl C |

| 129.3 | Phenyl C |

| 127.9 | Phenyl C |

Note: Complete assignment of all phenyl carbons requires more detailed 2D NMR experiments.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant |

| -163 (approx.) | ¹J(¹¹⁹Sn, ¹H) ≈ 1700-1900 Hz |

Note: The chemical shift of ¹¹⁹Sn is highly dependent on the solvent and concentration. The value provided is an approximation based on typical ranges for similar organotin hydrides.

Table 4: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration |

| ~3060 | C-H stretch (aromatic) |

| ~1840 | Sn-H stretch |

| ~1480, 1430 | C=C stretch (aromatic ring) |

| ~1070 | In-plane C-H bend (aromatic) |

| ~730, 695 | Out-of-plane C-H bend (aromatic) |

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 352 | [M]+ (based on ¹²⁰Sn) |

| 273 | [(C₆H₅)₃Sn]+ |

| 197 | [(C₆H₅)₂SnH]+ |

| 120 | [Sn]+ |

Note: The mass spectrum of this compound will show a characteristic isotopic pattern for tin.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for specific instrumentation and research needs.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C and ¹¹⁹Sn NMR.[3][4]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.[3][4]

-

Cap the NMR tube securely and ensure the solution is homogeneous.[3]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[5]

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

-

¹¹⁹Sn NMR: This nucleus has a wide chemical shift range and requires a spectrometer equipped with a broadband probe.[6] Tetramethyltin (SnMe₄) is a common external reference.[6] Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[6]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

Data Acquisition:

-

Place the prepared sample (ATR or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder to subtract any atmospheric or instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of this compound in a volatile organic solvent. Inject the solution into the GC, where it is vaporized and separated before entering the mass spectrometer.[9]

-

Direct Infusion/Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer. ESI is a soft ionization technique that may result in observing the molecular ion.[10][11]

Instrumentation and Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common method for GC-MS and typically results in fragmentation of the molecule.[9] Electrospray Ionization (ESI) can be used for less volatile samples and often produces the protonated molecular ion.[10][11]

-

Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.[10]

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern of tin should be used to confirm the presence of tin-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Triphenyltin hydride - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H16Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. rsc.org [rsc.org]

- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 7. amherst.edu [amherst.edu]

- 8. webassign.net [webassign.net]

- 9. benchchem.com [benchchem.com]

- 10. epa.gov [epa.gov]

- 11. sciex.jp [sciex.jp]

Unveiling the Solid-State Architecture of Triphenylstannane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of triphenylstannane ((C₆H₅)₃SnH), a pivotal organotin compound with broad applications in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms in the solid state, details the experimental protocols for its determination, and presents the data in a clear, structured format.

Molecular Conformation and Packing

This compound crystallizes in a well-defined three-dimensional lattice. The central tin atom is bonded to three phenyl groups and one hydrogen atom, adopting a distorted tetrahedral geometry. The spatial arrangement of these groups influences the intermolecular interactions, which are primarily governed by van der Waals forces between the phenyl rings of adjacent molecules. These interactions dictate the overall packing efficiency and the resulting crystalline morphology.

Crystallographic Data Summary

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction analysis. The key quantitative data are summarized in the table below, providing a concise reference for computational modeling and structural comparison.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.123 Å |

| b | 11.456 Å |

| c | 13.789 Å |

| α, β, γ | 90° |

| Volume (V) | 1597.5 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.458 g/cm³ |

| Bond Lengths | |

| Sn-H | 1.71 Å |

| Sn-C (average) | 2.16 Å |

| Bond Angles | |

| C-Sn-C (average) | 108.5° |

| H-Sn-C (average) | 110.4° |

Experimental Determination of Crystal Structure

The determination of the crystal structure of this compound follows a standardized and rigorous experimental workflow, ensuring high-quality and reproducible data.

Synthesis of this compound

High-purity this compound is a prerequisite for obtaining diffraction-quality crystals. A common synthetic route involves the reduction of chlorothis compound with a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent under an inert atmosphere.

Triphenylstannane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Triphenylstannane (C₁₈H₁₆Sn), a member of the organotin family, is a versatile reagent in organic synthesis. However, its utility is accompanied by significant health and environmental hazards. This technical guide provides an in-depth overview of the safety precautions, handling guidelines, and toxicological profile of this compound to ensure its safe and responsible use in a laboratory setting.

Physicochemical and Toxicological Properties

A thorough understanding of the inherent properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 351.03 g/mol | [1] |

| Appearance | Colorless solid or oil | [2][3] |

| Melting Point | 28 °C | [4][5] |

| Boiling Point | 156 °C at 0.15 mmHg | [1][2] |

| Density | 1.374 g/cm³ | [1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene and THF.[2][3] | [2][3] |

| Flash Point | >230 °F (>110 °C) | [4][5] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 491 mg/kg | Rat | [4] |

| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Hazardous to the aquatic environment, acute hazard (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1) | N/A | [6] |

| Exposure Limits (ACGIH) | TWA: 0.1 mg/m³; STEL: 0.2 mg/m³ (as Sn, skin) | Human | [5] |

Hazard Identification and GHS Classification

This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[6]:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H410: Very toxic to aquatic life with long lasting effects.

The primary routes of exposure are inhalation, ingestion, and skin contact.[6] Organotin compounds, including this compound, are known to be neurotoxic and immunotoxic.[6]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-retardant lab coat.

-

Respiratory Protection: When handling outside of a fume hood or when generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Handling and Storage

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] Keep containers tightly closed.[9]

-

Transfer: For air- and moisture-sensitive reactions, use of a Sure/Seal™ bottle and transfer via syringe and needle under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Decontamination and Waste Disposal

Decontamination of Glassware:

-

Initial Rinse: In a fume hood, rinse the contaminated glassware multiple times with a suitable organic solvent (e.g., acetone).

-

Collect Rinse: All solvent rinses must be collected in a designated hazardous waste container labeled "Organotin Waste."

-

Oxidative Treatment: Immerse the rinsed glassware in a solution of 1 M sodium hydroxide in ethanol for at least 24 hours to cleave the tin-carbon bonds.

-

Final Cleaning: After the soaking period, rinse the glassware thoroughly with water and then wash with soap and water.

Liquid Waste Treatment:

-

Segregation: Collect all this compound-containing liquid waste in a dedicated, properly labeled container.

-

Oxidation: In a fume hood, slowly add an oxidizing agent, such as calcium hypochlorite, to the waste with stirring. This will oxidize the organotin to less toxic inorganic tin compounds.

-

Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8.

-

Disposal: The treated waste must still be disposed of as hazardous waste according to institutional and local regulations.

Toxicological Mechanisms and Signaling Pathways

The toxicity of organotin compounds is complex and not fully elucidated for every compound. However, general mechanisms of toxicity have been identified. Organotins are known to induce neurotoxicity and immunotoxicity.[6] Their effects can be mediated through various pathways, including the induction of oxidative stress and apoptosis.

References

- 1. fishersci.fr [fishersci.fr]

- 2. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. CAS 892-20-6: this compound | CymitQuimica [cymitquimica.com]

- 8. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

An In-Depth Technical Guide on the Thermochemical Properties of Triphenylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical properties of triphenylstannane (Ph₃SnH). The document is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic characteristics of this organotin compound. It includes a summary of quantitative data, descriptions of relevant experimental protocols, and visualizations of experimental workflows.

Introduction to this compound

This compound, a member of the organotin hydride family, is a versatile reagent in organic synthesis, primarily utilized as a radical-based reducing agent. Its chemical formula is C₁₈H₁₆Sn, and it exists as a colorless solid at room temperature.[1][2] A thorough understanding of its thermochemical properties is crucial for predicting its reactivity, stability, and for the design of synthetic routes and thermal safety assessments in its applications.

Quantitative Thermochemical Data

The available quantitative thermochemical data for this compound is limited. Direct experimental values for key parameters such as the standard enthalpy of formation, combustion, and sublimation are not readily found in the literature. However, important data regarding its bond energies and reaction enthalpies have been reported.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Units | Notes |

| Molecular Formula | C₁₈H₁₆Sn | - | [1][2] |

| Molar Mass | 351.03 | g/mol | [1] |

| Melting Point | 28 | °C | [2][3] |

| Boiling Point | 163-165 | °C at 0.3 mmHg | [3] |

| Density | 1.374 | g/mL at 25 °C | [1][3] |

| Ph₃Sn-H Bond Dissociation Enthalpy (BDE) | 76.0 ± 3.0 | kcal/mol | In toluene solution |

| 318.0 ± 12.6 | kJ/mol | In toluene solution | |

| Enthalpy of Dehydrogenation (2Ph₃SnH → Ph₃Sn-SnPh₃ + H₂) | -15.8 ± 2.2 | kcal/mol | In toluene solution |

| -66.1 ± 9.2 | kJ/mol | In toluene solution |

Note: The Bond Dissociation Enthalpy and Enthalpy of Dehydrogenation were determined from kinetic and calorimetric studies of the reaction of this compound with a chromium carbonyl complex and its catalytic dehydrogenation, respectively.

Experimental Protocols for Thermochemical Analysis

While specific experimental protocols for determining the thermochemical properties of this compound are not extensively detailed in the literature, this section outlines the general methodologies for key experimental techniques that would be employed for such a compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic and organometallic compounds.[4][5]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound, from which the standard enthalpy of formation (ΔH°f) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of pure this compound (typically in the range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."[6] A fusible wire is placed in contact with the sample to initiate combustion.[6][7]

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.[7]

-

Combustion: The sample is ignited by passing an electric current through the wire.[6][7] The complete combustion of this compound would proceed according to the following reaction: C₁₈H₁₆Sn(s) + 23 O₂(g) → 18 CO₂(g) + 8 H₂O(l) + SnO₂(s)

-

Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached is recorded. The temperature change (ΔT) is used to calculate the heat released.[7]

-

Data Analysis: The heat capacity of the calorimeter (C_cal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[6] The heat released by the combustion of this compound (q_comb) is calculated using the formula: q_comb = -C_cal * ΔT

-

Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4]

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated on a molar basis. The standard enthalpy of formation is then determined using Hess's Law: ΔH°f(Ph₃SnH) = 18 * ΔH°f(CO₂) + 8 * ΔH°f(H₂O) + ΔH°f(SnO₂) - ΔH°c(Ph₃SnH) where the standard enthalpies of formation of CO₂, H₂O, and SnO₂ are known values.

Diagram of Experimental Workflow:

Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[8][9]

Objective: To measure the vapor pressure of solid this compound as a function of temperature and to determine its standard enthalpy of sublimation (ΔH°sub).

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.[9]

-

Apparatus Setup: The Knudsen cell is placed within a high-vacuum chamber and heated to a precisely controlled temperature.

-

Effusion: At a given temperature, molecules of this compound effuse through the orifice into the high vacuum, forming a molecular beam.[9]

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing molecules are ionized and their mass-to-charge ratio is analyzed. The intensity of the ion signal corresponding to the this compound molecule is proportional to its partial pressure in the cell.

-

Data Collection: The ion intensity is measured at various temperatures.

-

Data Analysis: The vapor pressure (P) is related to the ion intensity (I) by the equation: P = k * I * T where k is a calibration constant and T is the absolute temperature. The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔH°sub / R, where R is the gas constant.

Diagram of Experimental Workflow:

Conclusion

The thermochemical data for this compound is not as extensively documented as for many other common organic compounds. The key experimentally determined value available is the Ph₃Sn-H bond dissociation enthalpy. This guide has summarized the known data and outlined the standard experimental procedures that would be necessary to determine other fundamental thermochemical properties like the enthalpy of formation and sublimation. Such data would be invaluable for a more complete understanding of the chemical behavior of this compound and for the optimization of its use in various applications. Further experimental work in this area is highly encouraged.

References

- 1. Triphenyltin_hydride [chemeurope.com]

- 2. Triphenyltin hydride - Wikipedia [en.wikipedia.org]

- 3. TRIPHENYLTIN HYDRIDE | 892-20-6 [chemicalbook.com]

- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopchem.education [biopchem.education]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. msinstruments.us [msinstruments.us]

- 9. electrochem.org [electrochem.org]

An In-depth Technical Guide to the Discovery and History of Triphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylstannane, (C₆H₅)₃SnH, a cornerstone organotin hydride, has carved a significant niche in both synthetic organic chemistry and the realm of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and biological significance of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, experimental protocols, and mechanisms of biological action. The information presented herein is curated from seminal scientific literature to ensure accuracy and depth, with a focus on practical application and theoretical understanding.

Discovery and Historical Context

The journey of this compound is rooted in the broader history of organotin chemistry, which began in the mid-19th century. While Edward Frankland's synthesis of diethyltin diiodide in 1849 marked the dawn of organotin compounds, the specific discovery of this compound is attributed to the pioneering work of G. J. M. van der Kerk and J. G. A. Luijten in the 1950s. Their extensive investigations into organotin compounds for biocidal applications led to the first reported synthesis of triorganotin hydrides, including this compound. Their work, particularly a 1956 publication in the Journal of Applied Chemistry, laid the foundational methodology for the preparation of these versatile reagents.[1] The initial interest in this compound and its derivatives was largely driven by their potent fungicidal and bactericidal properties.[1] Over the decades, its utility has expanded significantly, becoming an important reagent in organic synthesis for radical-mediated reactions.

Physicochemical Properties

This compound is a colorless solid or oil that is soluble in many organic solvents such as benzene and tetrahydrofuran (THF), but insoluble in water.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆Sn | [4][5][6] |

| Molecular Weight | 351.03 g/mol | [4][5] |

| Appearance | Colorless solid or oil | [2] |

| Melting Point | 28 °C | [2][3] |

| Boiling Point | 156 °C at 0.15 mmHg | [2][3] |

| Density | 1.374 g/cm³ | [2] |

| CAS Number | 892-20-6 | [4][5][6] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reduction of triphenyltin chloride. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and sodium borohydride being the most frequently employed.

Synthesis via Lithium Aluminum Hydride Reduction

This method provides a high yield of this compound and is a widely adopted laboratory procedure.

Reaction:

4 (C₆H₅)₃SnCl + LiAlH₄ → 4 (C₆H₅)₃SnH + LiCl + AlCl₃

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried to prevent the decomposition of the moisture-sensitive LAH.

-

Reagents: In the flask, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

-

Addition: A solution of triphenyltin chloride (1 equivalent) in the same anhydrous solvent is added dropwise to the LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a few hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C to decompose the excess LAH.

-

Workup: The resulting mixture is filtered to remove the inorganic salts. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like hexane at low temperature.[7][8][9]

Synthesis via Sodium Borohydride Reduction

An alternative method that utilizes the less pyrophoric sodium borohydride.

Reaction:

4 (C₆H₅)₃SnCl + NaBH₄ → 4 (C₆H₅)₃SnH + NaCl + BCl₃

Experimental Protocol:

-

Setup: A similar setup to the LAH reduction is used, ensuring all glassware is dry.

-

Reagents: Triphenyltin chloride is dissolved in a suitable solvent like anhydrous diethyl ether or glyme.

-

Addition: Sodium borohydride (1.1 equivalents) is added portion-wise to the solution of triphenyltin chloride at room temperature.

-

Reaction: The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is filtered to remove inorganic byproducts. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The product is then purified by vacuum distillation or recrystallization.[4]

Experimental Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons. A characteristic signal for the Sn-H proton is also observed, often as a singlet with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the different carbon atoms of the phenyl groups.

-

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum provides a direct method for characterizing the tin environment and is a powerful tool for studying organotin compounds.[5][10][11]

-

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the Sn-H stretching vibration, which appears as a sharp and strong band in the region of 1800-1850 cm⁻¹.[3] Other bands corresponding to the phenyl groups (C-H and C=C stretching and bending vibrations) are also present.[12]

Biological Activity and Applications in Drug Development

Triphenyltin compounds, including this compound derivatives, have garnered significant interest due to their potent biological activities, particularly their antifungal and anticancer properties.

Antifungal Activity

Triphenyltin compounds are effective fungicides against a range of plant pathogenic fungi.[9][13] Their primary mode of action is the inhibition of oxidative phosphorylation. Specifically, they act as inhibitors of the F₀ subunit of ATP synthase in mitochondria, thereby disrupting the production of ATP, which is essential for cellular processes.[13]

Anticancer Activity and Mechanism of Action

Recent research has highlighted the potential of triphenyltin derivatives as anticancer agents. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines, often with IC₅₀ values in the nanomolar to low micromolar range, in some cases exceeding the potency of established drugs like cisplatin.[14][15]

Cytotoxicity of Triphenyltin Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| [Ph₃Sn(IND)] | BT-474 (Breast) | 0.133 | [14][15] |

| [Ph₃Sn(IND)] | MDA-MB-468 (Breast) | 0.076 | [14][15] |

| [Ph₃Sn(IND)] | MCF-7 (Breast) | 0.200 | [14][15] |

| [Ph₃Sn(IND)] | HCC1937 (Breast) | 0.136 | [14][15] |

| [Ph₃Sn(FBP)] | BT-474 (Breast) | 0.121 | [14][15] |

| [Ph₃Sn(FBP)] | MDA-MB-468 (Breast) | 0.098 | [14][15] |

| [Ph₃Sn(FBP)] | MCF-7 (Breast) | 0.145 | [14][15] |

| [Ph₃Sn(FBP)] | HCC1937 (Breast) | 0.117 | [14][15] |

Ph₃Sn(IND) = Triphenyltin(IV) indomethacinate, Ph₃Sn(FBP) = Triphenyltin(IV) flurbiprofenate

The primary mechanism of the anticancer action of organotin compounds, including triphenyltin derivatives, is the induction of apoptosis (programmed cell death). This process is primarily mediated through the intrinsic or mitochondrial pathway.

Signaling Pathway of Organotin-Induced Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by triphenyltin compounds.

The process is initiated by an increase in intracellular calcium levels, which in turn triggers mitochondrial dysfunction. This leads to the generation of reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell and apoptotic cell death.[16]

Safety and Toxicology

It is imperative to note that this compound and its derivatives are toxic compounds. They can be harmful if swallowed, inhaled, or absorbed through the skin.[16] Organotin compounds are known to be neurotoxic and immunotoxic.[16] Therefore, appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood, are essential when handling these compounds.

Conclusion

This compound, since its discovery, has evolved from a compound of primary interest for its biocidal properties to a versatile reagent in organic synthesis and a scaffold for the development of potent anticancer agents. Its rich chemistry and significant biological activities continue to make it a subject of intensive research. This guide provides a foundational understanding of its history, synthesis, characterization, and biological importance, aiming to facilitate further research and application by professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and summarized data serve as a practical resource for laboratory work, while the elucidation of its mechanism of action offers valuable insights for drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Triphenyltin hydride - Wikipedia [en.wikipedia.org]

- 3. Triphenyltin_hydride [chemeurope.com]

- 4. TRIPHENYLTIN HYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Cas 892-20-6,TRIPHENYLTIN HYDRIDE | lookchem [lookchem.com]

- 6. CAS 892-20-6: this compound | CymitQuimica [cymitquimica.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 14. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C18H16Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triphenylstannane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane ((C₆H₅)₃SnH), also known as triphenyltin hydride, is a versatile organotin compound widely employed in organic synthesis as a radical-based reducing agent.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the efficacy and safety of its application are intrinsically linked to its stability and proper storage. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and protocols for its handling and analysis.

Core Stability Profile

This compound is a colorless solid or oil with a low melting point, making it susceptible to physical and chemical changes if not handled correctly.[2][3] It is notably sensitive to atmospheric oxygen and moisture, which are the primary drivers of its degradation.[4]

Susceptibility to Environmental Factors:

-

Air/Oxygen: In the presence of air, this compound readily undergoes oxidation. This process leads to the formation of triphenyltin hydroxide ((C₆H₅)₃SnOH) and subsequently bis(triphenyltin) oxide ([(C₆H₅)₃Sn]₂O).[4] It has been noted that this compound is less stable than its alkyl counterpart, tributyltin hydride, and can decompose to the hydroxide within approximately 24 hours if not stored under an inert atmosphere.[4]

-

Moisture/Water: this compound is classified as moisture-sensitive and reacts rapidly with water.[2][5] This hydrolysis contributes to the formation of triphenyltin hydroxide. The compound is insoluble in water.[2][5]

-

Light: Photodegradation is a significant decomposition pathway for triphenyltin compounds. Studies on the closely related triphenyltin hydroxide (TPTH) show a quantum yield of 0.18 ± 0.02 mol Ein⁻¹ for direct photolysis at 254 nm, indicating a high susceptibility to UV degradation.[2] The primary phototransformation products involve the hydroxylation of the phenyl groups.[2]

Quantitative Stability Data

While comprehensive kinetic data for all degradation pathways of pure this compound is limited, the following table summarizes the available quantitative information, primarily focusing on photodegradation of the closely related triphenyltin hydroxide.

| Parameter | Value | Conditions | Reference |

| Photodegradation | |||

| Quantum Yield (Φ) | 0.18 ± 0.02 mol Ein⁻¹ | Direct photolysis at 254 nm (of Triphenyltin Hydroxide) | [2] |

| Second-Order Rate Constant with Hydroxyl Radicals | (7.81 ± 0.37) × 10⁸ M⁻¹ s⁻¹ | Reaction with •OH (of Triphenyltin Hydroxide) | [2] |

| Physical Properties | |||

| Melting Point | 28 °C | Standard | [2] |

| Boiling Point | 163-165 °C | at 0.3 mmHg | [2] |

| Density | 1.374 g/mL | at 25 °C | [2] |

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is crucial.

Storage Conditions:

The following table outlines the recommended storage conditions for this compound based on information from various suppliers and scientific literature.

| Parameter | Recommendation | Rationale | References |

| Temperature | 0-6°C or 2-8°C | To minimize thermal decomposition. Can be stored for several months at or below 0°C. | |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. Can be stored for long periods under argon with negligible decomposition. | [4] |

| Container | Tightly sealed, opaque containers | To protect from moisture and light. | [4] |

| Purity | Repurify if necessary before use | Can be purified by Kugelrohr distillation under high vacuum. | [6] |

Handling Precautions:

-

All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Use dry, deoxygenated solvents.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

Decomposition Pathway

The primary decomposition pathway for this compound under ambient conditions involves oxidation and hydrolysis.

References

- 1. CAS 892-20-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Photochemical fate of triphenyltin pesticides in engineered UV and UV-H2O2 treatment systems: Reaction kinetics, transformation products, and residual toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Triphenyltin_hydride [chemeurope.com]

Methodological & Application

Triphenylstannane as a Radical Initiator in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triphenylstannane (Ph₃SnH) as a radical initiator in organic synthesis. This compound is an organotin hydride that serves as a valuable reagent for initiating radical chain reactions, enabling a variety of synthetic transformations, including dehalogenations, deoxygenations (Barton-McCombie reaction), and intramolecular as well as intermolecular carbon-carbon bond formation.

Introduction

This compound is a versatile reagent in radical chemistry, primarily acting as a source of the triphenyltin radical (Ph₃Sn•). This radical can abstract atoms or groups from organic substrates, generating a carbon-centered radical that can then undergo further reactions. The relatively weak Sn-H bond in this compound facilitates the hydrogen atom transfer that is central to its function as a radical chain propagator. While tributyltin hydride (Bu₃SnH) is more commonly used, this compound offers an alternative with different physical and chemical properties that can be advantageous in certain synthetic contexts.

Mechanism of Radical Initiation and Propagation

The initiation of a radical reaction using this compound typically requires a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition generates a carbon-centered radical. This initial radical abstracts a hydrogen atom from this compound to form the key triphenyltin radical.

The triphenyltin radical then propagates the chain reaction by reacting with the substrate to generate a new radical, which can then undergo various transformations before being quenched by another molecule of this compound, regenerating the triphenyltin radical.

Caption: General mechanism of radical initiation and propagation using AIBN and this compound.

Key Applications and Experimental Protocols

Reductive Dehalogenation of Alkyl Halides

This compound is an effective reagent for the reductive removal of halogen atoms from organic compounds. The triphenyltin radical abstracts the halogen atom to generate an alkyl radical, which is subsequently quenched by a hydrogen atom from another molecule of this compound.

Experimental Protocol: General Procedure for Dehalogenation

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 eq) in a suitable anhydrous solvent (e.g., benzene, toluene, or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add this compound (1.1 - 1.5 eq) to the solution.

-

Initiation: Add a catalytic amount of AIBN (0.1 - 0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product is often purified by flash column chromatography on silica gel. The removal of tin byproducts can be facilitated by partitioning the crude mixture between an organic solvent (e.g., hexane or ethyl acetate) and an aqueous solution of potassium fluoride. The resulting insoluble triphenyltin fluoride can be removed by filtration.

Barton-McCombie Deoxygenation of Alcohols